



Measuring D-Galactose-¹³C Enrichment in Plasma: An Application Note and Protocol

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Compound of Interest		
Compound Name:	D-Galactose-13C	
Cat. No.:	B12392713	Get Quote

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Introduction

The measurement of D-Galactose-¹³C enrichment in plasma is a critical tool for researchers studying galactose metabolism, particularly in the context of inherited metabolic disorders like galactosemia, as well as in drug development for therapies targeting carbohydrate metabolism. Stable isotope tracers, such as ¹³C-labeled galactose, allow for the dynamic assessment of metabolic pathways in vivo, providing valuable insights into substrate utilization and flux. This application note provides a detailed protocol for the quantification of D-Galactose-¹³C enrichment in human plasma samples using gas chromatography-mass spectrometry (GC-MS), a robust and sensitive analytical technique.

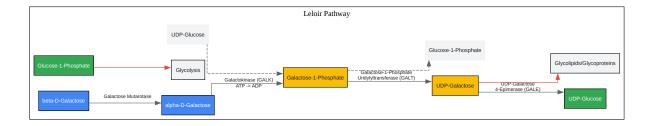
Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of a ¹³C-labeled internal standard (e.g., D-[U-¹³C₆]galactose) is added to the plasma sample. Following sample preparation to remove interfering substances and derivatization to enhance volatility, the sample is analyzed by GC-MS. The gas chromatograph separates the derivatized galactose from other components in the sample, and the mass spectrometer detects and quantifies the ions corresponding to the unlabeled (¹²C) and labeled (¹³C) galactose. The enrichment of ¹³C in the plasma galactose is determined by comparing the ion intensities of the ¹³C-labeled galactose to the unlabeled galactose.



D-Galactose Metabolism: The Leloir Pathway

D-galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis. Understanding this pathway is crucial for interpreting the results of ¹³C-galactose tracer studies.



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Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Protocol

This protocol is adapted from established methods for the analysis of D-galactose in human plasma.[1][2][3]

Materials and Reagents

- D-[1-13C]Galactose (or other appropriate 13C-labeled galactose standard)
- D-[U-13C6]Galactose (for internal standardization in turnover studies)
- Perchloric acid (HClO₄)
- Potassium bicarbonate (KHCO₃)



- Potassium phosphate buffer
- D-Glucose oxidase
- Ion-exchange resin (e.g., Dowex 1x8, acetate form)
- Hydroxylamine hydrochloride
- Pyridine
- Acetic anhydride
- · Ethyl acetate
- Human plasma samples

Sample Preparation

A critical step in the analysis of D-galactose is the removal of the much more abundant D-glucose, which can interfere with the measurement.

- Internal Standard Addition and Deproteinization:
 - To 1 mL of plasma, add a known amount of D-[13C]galactose internal standard solution.[4]
 - Add water to a final volume of 1.25 mL.
 - Deproteinize the sample by adding 0.25 mL of 3 mol/L perchloric acid.
 - Centrifuge at 13,000 x g for 5 minutes at 4°C.[4]
 - Transfer 1.2 mL of the supernatant to a new tube.
 - Neutralize the supernatant by adding 0.2 mL of 2.5 mol/L KHCO₃ and 0.1 mL of 2.5 mol/L potassium phosphate buffer (pH 6.5).
 - Remove the potassium perchlorate precipitate by centrifugation.
- Enzymatic Removal of Glucose:



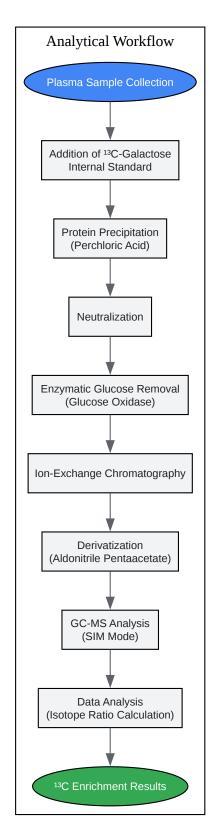
- Treat the supernatant with D-glucose oxidase to convert D-glucose to gluconic acid.[1][3]
 The specific conditions (enzyme concentration, incubation time, and temperature) should be optimized to ensure complete glucose removal.
- Ion-Exchange Chromatography:
 - Purify the sample by passing it through an ion-exchange chromatography column to remove interfering compounds.[1][3]
- Derivatization:
 - To enhance volatility for GC-MS analysis, the galactose is derivatized. A common method
 is the preparation of aldononitrile pentaacetate derivatives.[1][2][3]
 - Evaporate the purified sample to dryness.
 - Add a solution of hydroxylamine hydrochloride in pyridine and heat to form the oxime.
 - Add acetic anhydride and heat to form the pentaacetate derivative.
 - Extract the derivative into an organic solvent like ethyl acetate.

GC-MS Analysis

- Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., a DB-5 or equivalent).
- Injection: Inject the derivatized sample into the GC inlet.
- Oven Temperature Program: An appropriate temperature program is crucial for the separation of the galactose derivative from other components. A typical program might start at a lower temperature and ramp up to a higher temperature.
- Mass Spectrometer: Operate the mass spectrometer in a selected ion monitoring (SIM) mode to detect specific ions characteristic of the derivatized galactose. For aldononitrile pentaacetate derivatives, monitoring ions such as m/z 328, 329, and 334 can be used to assess 1-12C-, 1-13C-, and U-13C6-labeled D-galactose, respectively.[1][2][3]



Experimental Workflow



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Caption: Workflow for Measuring D-Galactose-13C Enrichment in Plasma.

Data Presentation

The following table summarizes representative quantitative data for D-galactose concentrations in plasma from various study groups, as determined by a stable-isotope dilution GC-MS method.[1][3]

Study Group	Number of Subjects (n)	Plasma D-Galactose Concentration (μmol/L, Mean ± SD)
Healthy Adults	16	0.12 ± 0.03
Diabetic Patients	15	0.11 ± 0.04
Patients with Classical Galactosemia	10	1.44 ± 0.54
Obligate Heterozygous Parents	5	0.17 ± 0.07

Data adapted from Schadewaldt et al.[1][3]

Method Validation and Performance

The described GC-MS method demonstrates good linearity and repeatability.

Parameter	Value	Reference
Linearity Range	0.1 - 5 μmol/L	[1][3]
Limit of Quantification	<0.02 µmol/L	[1][3]
Within-run CV	<15%	[1][3]
Between-run CV	<15%	[1][3]

Conclusion



The stable-isotope dilution GC-MS method provides a sensitive, specific, and reliable approach for the quantification of D-Galactose-¹³C enrichment in plasma samples. This methodology is essential for advancing our understanding of galactose metabolism in health and disease and for the development of novel therapeutic interventions. The detailed protocol and workflow provided in this application note offer a comprehensive guide for researchers and scientists in the field.

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